molecular formula C14H11NO3 B14564132 2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione CAS No. 61547-13-5

2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione

Cat. No.: B14564132
CAS No.: 61547-13-5
M. Wt: 241.24 g/mol
InChI Key: GXUFOHVOGSJRBT-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is an organic compound with a unique structure that includes both hydroxyphenyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of green chemistry principles to minimize waste and environmental impact is increasingly being adopted.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The indole ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dihydroindole derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, while the indole moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzimidazole

Uniqueness

2-(2-Hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione is unique due to its specific combination of hydroxyphenyl and indole moieties. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. For example, the presence of the indole ring can enhance its interaction with biological targets, making it a more potent compound in certain applications.

Properties

CAS No.

61547-13-5

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-5,6-dihydro-1H-indole-4,7-dione

InChI

InChI=1S/C14H11NO3/c16-11-4-2-1-3-8(11)10-7-9-12(17)5-6-13(18)14(9)15-10/h1-4,7,15-16H,5-6H2

InChI Key

GXUFOHVOGSJRBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C1=O)C=C(N2)C3=CC=CC=C3O

Origin of Product

United States

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